molecular formula C20H21BrN2O2S B2430756 4-bromo-10-(4-ethoxyphenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione CAS No. 1052605-18-1

4-bromo-10-(4-ethoxyphenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione

Cat. No.: B2430756
CAS No.: 1052605-18-1
M. Wt: 433.36
InChI Key: CDYJOPUBMFPEPU-UHFFFAOYSA-N
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Description

4-bromo-10-(4-ethoxyphenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, an ethoxyphenyl group, and a benzoxadiazocine ring system.

Properties

IUPAC Name

4-bromo-10-(4-ethoxyphenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O2S/c1-4-24-15-8-6-14(7-9-15)23-19(26)22-18-12(2)20(23,3)25-17-10-5-13(21)11-16(17)18/h5-12,18H,4H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYJOPUBMFPEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=S)NC3C(C2(OC4=C3C=C(C=C4)Br)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-bromo-10-(4-ethoxyphenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione involves several steps. One common method includes the reaction of 8-bromo-2-oxo-2H-chromene-3-carboxylic acid with HOBt (1-hydroxybenzotriazole) and pyrazole in the presence of DCC (dicyclohexylcarbodiimide) in dichloromethane at low temperatures . The reaction mixture is then warmed to room temperature and stirred for 24 hours, followed by purification through flash column chromatography.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The bromine atom can be oxidized under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-bromo-10-(4-ethoxyphenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and properties make it a valuable subject of study for chemists, biologists, and medical researchers.

Biological Activity

The compound 4-bromo-10-(4-ethoxyphenyl)-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is a complex organic molecule that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Molecular Formula : C₁₅H₁₈BrN₂O₂S
  • Molecular Weight : 369.28 g/mol
  • Functional Groups : The presence of a bromine atom, an ethoxy group, and a thione functional group are significant for its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to 4-bromo derivatives exhibit significant antimicrobial activity. For instance, studies have shown that brominated compounds often possess enhanced antibacterial properties compared to their chlorinated analogs due to increased electron density on the nitrogen atoms within their structures .

Anticancer Activity

Recent investigations into the anticancer potential of related compounds suggest that they may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The unique structural features of this compound may facilitate interactions with specific biological targets involved in cancer progression.

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Cell Signaling Modulation : It could modulate signaling pathways that regulate cell proliferation and apoptosis.

Study 1: Antimicrobial Efficacy

A study published in PubMed highlighted the increased antibacterial activity of brominated thiosemicarbazides compared to their chlorinated counterparts. The study concluded that the presence of bromine significantly enhances the electron density on the nitrogen atoms, which contributes to stronger interactions with bacterial targets .

Study 2: Anticancer Potential

In a separate study focusing on similar diazatricyclic compounds, researchers found that these molecules exhibited potent anticancer activities against various cancer cell lines. The mechanism was attributed to their ability to induce apoptosis through mitochondrial pathways .

CompoundActivityMechanism
4-Bromo-10-(4-ethoxyphenyl)-9,13-dimethyl...AntibacterialElectron density enhancement
Diazatricyclic analogsAnticancerApoptosis induction

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